1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate
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Overview
Description
1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with amino and carboxylic acid groups, as well as benzyl and methyl ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the amino and carboxylic acid groups through selective functionalization. The benzyl and methyl ester groups are then added via esterification reactions using appropriate reagents such as benzyl alcohol and methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate or a precursor for drug development. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for polymerization and other chemical processes.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target proteins, while the ester groups may enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1,2-dicarboxylic acid 1-ethyl ester 2-methyl ester
- 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1,2-dicarboxylic acid 1-benzyl ester 2-ethyl ester
- 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1,2-dicarboxylic acid 1-benzyl ester 2-propyl ester
Uniqueness
The uniqueness of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and methyl ester groups may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-13(2)16(20)17(23)21-9-10-22(15(11-21)18(24)26-3)19(25)27-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,20H2,1-3H3/t15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZXRKLCROXJCM-LYKKTTPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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